molecular formula C10H9BrN2O2 B3029705 Ethyl 2-(4-bromophenyl)-2-diazoacetate CAS No. 758692-47-6

Ethyl 2-(4-bromophenyl)-2-diazoacetate

Cat. No. B3029705
M. Wt: 269.09
InChI Key: XWVFDRBGXZRGAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-bromophenyl)-2-diazoacetate is a derivative of ethyl diazoacetate, a compound known for its versatility in organic synthesis. Ethyl diazoacetate itself is a valuable synthon in organic chemistry, often used in the synthesis of various heterocyclic compounds and as a precursor for numerous organic reactions . However, the use of ethyl diazoacetate in industrial applications is limited due to safety concerns, as it is highly reactive and potentially explosive .

Synthesis Analysis

The synthesis of ethyl diazoacetate and its derivatives can be achieved through various methods. One approach involves the in-line coupling of microreactor synthesis and separation technology, which allows for the safe production of ethyl diazoacetate on demand . Another method includes the treatment of ethyl diazoacetate with aryl imines in the presence of a base to yield substituted 1,2,3-triazoles . Additionally, ethyl diazoacetate can be used in Lewis acid-catalyzed reactions with aldehydes to produce β-keto esters or α-formyl esters, depending on the nature of the Lewis acid catalyst employed .

Molecular Structure Analysis

The molecular structure of ethyl diazoacetate derivatives can be complex and is often characterized using various spectroscopic techniques. For instance, the synthesis of ethyl-2-(4-aminophenoxy)acetate, a related compound, was characterized by NMR spectroscopy and X-ray single crystal structure determination, revealing its crystallization in the triclinic crystal system and providing insights into its non-covalent interactions .

Chemical Reactions Analysis

Ethyl diazoacetate is known to undergo a variety of chemical reactions. It can react with aldehydes in the presence of Lewis acids to form different esters . Rhodium(II) acetate-catalyzed decomposition of ethyl diazo derivatives can lead to the formation of 4-aryl-2-hydroxy-naphthoates or β,β-unsaturated esters . Furthermore, ethyl diazoacetate can be used in "click chemistry" to synthesize triazoles, demonstrating its utility in constructing heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl diazoacetate are significant in determining its reactivity and stability. It is known for its instability and potential to detonate, which restricts its industrial use . However, when synthesized and handled under controlled conditions, such as in a microreactor system, it can be produced safely . The compound's reactivity is also a valuable asset in synthetic organic chemistry, as it can participate in a wide range of reactions to form diverse organic products .

Scientific Research Applications

Cross Coupling Reactions

Ethyl 2-(4-bromophenyl)-2-diazoacetate has been utilized in various cross-coupling reactions. For instance, ethyl (trialkylstannyl)diazoacetates have been employed as substrates in the Stille reaction, demonstrating effectiveness with aryl iodides. The compound showcases versatility in substitution reactions with different nucleophiles and displays unique reactivity patterns, which are instrumental in organic synthesis (Padwa, Sá, & Weingarten, 1997).

Thermal Stability Studies

Ethyl diazoacetate (EDA), closely related to ethyl 2-(4-bromophenyl)-2-diazoacetate, has been extensively studied for its thermal stability. These studies are crucial in understanding the safety and reactivity of EDA in industrial and laboratory settings, contributing significantly to the risk assessment of using such compounds (Clark et al., 2002).

Biological Evaluation and Enzyme Inhibition

Compounds derived from ethyl diazoacetate, including ethyl 2-(4-bromophenyl)-2-diazoacetate, have been evaluated for their biological activity. For instance, bromophenol derivatives with cyclopropyl moieties, synthesized from reactions involving ethyl diazoacetate, have been found to be effective inhibitors of human carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. This finding is particularly relevant in the treatment of neurological disorders like Alzheimer's disease (Boztaş et al., 2019).

Industrial Scale Synthesis

Ethyl diazoacetate, a versatile compound in organic chemistry, has been synthesized in flow using microreactor technology. This approach has made it possible to produce ethyl diazoacetate in a safe manner for industrial applications, overcoming the challenges posed by its explosive nature (Delville, van Hest, & Rutjes, 2013).

Reaction Calorimetry for Process Development

The reaction calorimetry of ethyl diazoacetate has been studied for process development, pilot plant campaigns, and full-scale reactor design. These studies are vital for understanding the large-scale chemistry of ethyl diazoacetate, facilitating its use as an industrial intermediate while addressing safety concerns related to its instability and high reactivity (Clark, Shah, & Peterson, 2002).

Safety And Hazards

Ethyl 2-(4-bromophenyl)acetate should be handled with care. It’s advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It should be used only in well-ventilated areas and stored in a cool, dry place .

properties

IUPAC Name

ethyl 2-(4-bromophenyl)-2-diazoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9(13-12)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVFDRBGXZRGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=[N+]=[N-])C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694872
Record name 2-(4-Bromophenyl)-2-diazonio-1-ethoxyethen-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-bromophenyl)-2-diazoacetate

CAS RN

758692-47-6
Record name 2-(4-Bromophenyl)-2-diazonio-1-ethoxyethen-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4-bromophenyl)-2-diazoacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(4-bromophenyl)-2-diazoacetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(4-bromophenyl)-2-diazoacetate
Reactant of Route 4
Ethyl 2-(4-bromophenyl)-2-diazoacetate
Reactant of Route 5
Ethyl 2-(4-bromophenyl)-2-diazoacetate
Reactant of Route 6
Ethyl 2-(4-bromophenyl)-2-diazoacetate

Citations

For This Compound
11
Citations
J Bai, D Qi, Z Song, B Li, L Guo, C Yang… - Organic & Biomolecular …, 2023 - pubs.rsc.org
A visible light-induced synthesis of polysubstituted oxazoles from diazo compounds is herein reported. This developed synthetic method differs from traditional routes that rely on …
Number of citations: 3 pubs.rsc.org
K Ramakrishna, C Sivasankar - The Journal of Organic Chemistry, 2016 - ACS Publications
Phosphine ligand stabilized air-stable Cu(I) complexes have been successfully used to functionalize the aromatic aminobenzoic acids in a chemoselective manner without …
Number of citations: 37 pubs.acs.org
P Chen, C Cui - European Journal of Inorganic Chemistry, 2017 - Wiley Online Library
The reactivity of the 2‐chloroazaborolyl anion (LBCl)[K(THF)] {1; L = [ArNC(R)CHC(R)] – ; Ar = 2,6‐Me 2 C 6 H 3 , R = tBu} was investigated. Treatment of 1 with a diazomethane …
L Lu, C Chen, H Jiang, B Yin - The Journal of Organic Chemistry, 2018 - ACS Publications
A protocol for three-component reactions of cyclic ethers, α-diazo esters, and weak nitrogen, oxygen, carbon, and sulfur nucleophiles (pK a = 2.2–14.8) to afford a variety of structurally …
Number of citations: 12 pubs.acs.org
J Bai, S Li, D Qi, Z Song, B Li, L Guo, L Song… - Organic …, 2023 - ACS Publications
A visible-light-induced trifluoromethylsulfonylation reaction of diazo compounds is herein reported. This developed synthetic method captures the relatively rare trifluoromethyl sulfone …
Number of citations: 3 pubs.acs.org
W Cai, J Wu, H Zhang, HB Jalani, G Li… - The Journal of Organic …, 2019 - ACS Publications
An efficient synthesis of 4-methyleneproline derivatives has been developed through an Rh-catalyzed [4 + 1] cycloaddition strategy using 3-methyleneazetidines and diazo compounds. …
Number of citations: 15 pubs.acs.org
J Pospech - 2014 - rosdok.uni-rostock.de
In the past decades a significant number of pharmaceuticals emerged from conscious design and screening of small molecule drugs, purposely invented and developed by medicinal …
Number of citations: 3 rosdok.uni-rostock.de
XJ Yang, QM Dong, MR Wang, JJ Tang - Molecules, 2020 - mdpi.com
Fraxinellone (1) is a naturally occurring degraded limonoid isolated from Meliaceae and Rutaceae plants. As a potential natural-product-based insecticidal agent, fraxinellone has been …
Number of citations: 8 www.mdpi.com
X Luo, G Chen, L He, X Huang - The Journal of Organic Chemistry, 2016 - ACS Publications
Transition-metal-free intermolecular N–H insertion of α-diazocarbonyl compounds is reported. Among the series of nitrogen sources examined, dibenzenesulfonimide was found to be …
Number of citations: 26 pubs.acs.org
JP Mancinelli - 2023 - search.proquest.com
A novel cyclopropanation reaction of styrenes is disclosed. Catalytic amounts of tris (pentafluorophenyl) borane were used to decompose aryldiazoacetates to the corresponding …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.